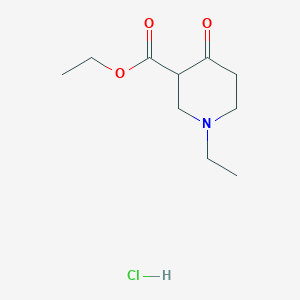

Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-ethyl-4-oxopiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-3-11-6-5-9(12)8(7-11)10(13)14-4-2;/h8H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGKGFKEAAFHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C(C1)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723571 | |

| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15637-51-1, 99329-51-8 | |

| Record name | 3-Piperidinecarboxylic acid, 1-ethyl-4-oxo-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15637-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-4-oxopiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride: An In-depth Technical Guide

This comprehensive guide provides a detailed exploration of the synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction: The Significance of Substituted Piperidones

Substituted piperidone frameworks are privileged scaffolds in the development of novel therapeutics. The inherent conformational flexibility and the ability to introduce diverse functionalities make them key components in a wide array of biologically active molecules. Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate, in particular, serves as a versatile intermediate for the synthesis of complex molecules, including analgesics and anti-inflammatory agents.[1] Its hydrochloride salt form enhances stability and solubility, facilitating its use in subsequent synthetic transformations and biological screening.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule hinges on the formation of the 4-oxopiperidine ring. A logical and efficient approach to constructing this cyclic β-keto ester is the intramolecular Dieckmann condensation.[2][3][4][5][6] This powerful cyclization reaction is ideal for forming five- and six-membered rings.[2][4][6] Our retrosynthetic strategy, therefore, begins with the target molecule and disconnects the piperidone ring at the C3-C4 bond, leading back to an acyclic diester precursor.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Precursor - Diethyl 3,3'-(ethylazanediyl)dipropanoate

The successful execution of the Dieckmann condensation relies on a high-purity acyclic diester precursor. We will synthesize Diethyl 3,3'-(ethylazanediyl)dipropanoate via a double Michael addition of ethylamine to ethyl acrylate. This reaction is highly efficient and proceeds under mild conditions.

Experimental Protocol: Synthesis of Diethyl 3,3'-(ethylazanediyl)dipropanoate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethylamine (70% in water) | 45.08 | 50 mL | ~0.78 |

| Ethyl acrylate | 100.12 | 150 mL | 1.44 |

| Ethanol | 46.07 | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethylamine (50 mL, ~0.78 mol) and ethanol (200 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add ethyl acrylate (150 mL, 1.44 mol) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The exothermicity of the reaction should be carefully controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Remove the ethanol and excess ethylamine under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by vacuum distillation to yield Diethyl 3,3'-(ethylazanediyl)dipropanoate as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

The use of a 70% aqueous solution of ethylamine is a practical choice for handling this volatile reagent.

-

The reaction is performed at a low temperature initially to control the exothermic Michael addition and prevent polymerization of ethyl acrylate.

-

Ethanol serves as a suitable solvent that is easily removed post-reaction.

-

Vacuum distillation is essential to obtain the high-purity diester required for the subsequent cyclization step.

Part 2: The Core Reaction - Dieckmann Condensation

The heart of this synthesis is the base-catalyzed intramolecular cyclization of Diethyl 3,3'-(ethylazanediyl)dipropanoate to form the desired piperidone ring. The mechanism is analogous to the intermolecular Claisen condensation.[2][4][5][6]

Mechanism of the Dieckmann Condensation

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl 3,3'-(ethylazanediyl)dipropanoate | 231.31 | 50 g | 0.216 |

| Sodium ethoxide (21% in ethanol) | 68.05 | 150 mL | ~0.43 |

| Toluene | 92.14 | 500 mL | - |

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide solution (150 mL, ~0.43 mol) to dry toluene (300 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Dissolve Diethyl 3,3'-(ethylazanediyl)dipropanoate (50 g, 0.216 mol) in dry toluene (200 mL) and add it dropwise to the refluxing sodium ethoxide solution over 2-3 hours.

-

After the addition is complete, continue to reflux for an additional 4-6 hours. The reaction mixture will turn into a thick slurry.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Slowly quench the reaction by adding 1 M hydrochloric acid until the pH is approximately 7. Be cautious as this is an exothermic process.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate.

Causality Behind Experimental Choices:

-

A strong base like sodium ethoxide is required to deprotonate the α-carbon of the ester to form the nucleophilic enolate.[4]

-

Toluene is an excellent solvent for this reaction as it is inert and has a suitable boiling point for the reflux conditions.

-

The reaction is carried out under an inert nitrogen atmosphere to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.

-

The acidic workup is crucial to protonate the resulting enolate and isolate the β-keto ester product.[2]

-

The washing steps with sodium bicarbonate and brine are necessary to remove any remaining acidic or basic impurities.

Part 3: Formation of the Hydrochloride Salt

Conversion of the free base to its hydrochloride salt is often desirable to improve its handling, stability, and solubility in certain solvents.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate | 199.24 | Crude from previous step | - |

| Diethyl ether | 74.12 | As needed | - |

| Hydrochloric acid (2 M in diethyl ether) | 36.46 | As needed | - |

Procedure:

-

Dissolve the crude Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

-

Filter the solid product using a Büchner funnel and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a white to off-white crystalline solid.

Causality Behind Experimental Choices:

-

The use of ethereal HCl provides a non-aqueous medium for the salt formation, which is ideal for precipitating the product.

-

Performing the precipitation at low temperature maximizes the yield of the hydrochloride salt.

Characterization

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C10H18ClNO3 |

| Molecular Weight | 235.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Typically in the range of 160-175 °C (decomposes)[1][7] |

Spectroscopic Data (Expected):

-

¹H NMR: Peaks corresponding to the ethyl group on the nitrogen, the ethyl ester group, and the protons on the piperidine ring. The chemical shifts will be influenced by the neighboring carbonyl and the positive charge on the nitrogen.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone and the ester, as well as the carbons of the piperidine ring and the ethyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the ester, and the N-H stretch of the protonated amine.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (m/z = 199.24) and fragmentation patterns consistent with the structure.

Conclusion

This guide has detailed a robust and efficient synthetic route to this compound. The strategy, centered around the Dieckmann condensation, is a classic yet powerful method for the construction of the core piperidone ring system. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and safely execute this synthesis to obtain a valuable intermediate for further chemical exploration and drug discovery endeavors.

References

-

Dieckmann Condensation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2024, January 15). In Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

The Dieckmann Cyclization. (2023, October 11). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 20, 2026, from [Link]

-

Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride. (n.d.). In BuyersGuideChem. Retrieved January 20, 2026, from [Link]

-

Dieckmann Condensation. (2016, October 23). Organic Chemistry Tutor. [Video]. YouTube. [Link]

-

Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride | 4644-61-5 [buyersguidechem.com]

An In-Depth Technical Guide on the Potential Mechanism of Action of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride is not publicly available in current scientific literature. This guide, therefore, presents a scientifically inferred potential mechanism of action based on the well-documented activities of structurally analogous compounds. All assertions regarding its potential biological effects are hypothetical and intended to guide future research.

Section 1: Executive Summary and the Quest for a Mechanism

This compound is a synthetic compound belonging to the class of piperidine derivatives. While its primary documented role is that of a versatile chemical intermediate in the synthesis of more complex molecules, its structural features—specifically the 4-oxopiperidine core—are hallmarks of numerous biologically active compounds. Extensive searches of scientific and patent literature reveal a significant gap in our understanding of this specific molecule's intrinsic pharmacological activity. However, by examining its close structural relatives, we can construct a compelling hypothesis regarding its potential biological targets and, consequently, its mechanism of action. This guide will deconstruct the molecule's structural components, analyze the established pharmacology of analogous compounds, and propose a putative mechanism of action to serve as a foundational hypothesis for future in-vitro and in-vivo investigations.

Section 2: Deconstructing the Molecular Scaffold: A Gateway to Biological Activity

The 4-oxopiperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS). Its conformational flexibility allows it to interact with a variety of receptor binding pockets. The presence and nature of substituents at the 1 (nitrogen) and 3-positions of this ring are critical determinants of biological activity and target selectivity.

In the case of this compound, we observe:

-

A 1-ethyl substitution: This small alkyl group contrasts with the larger benzyl or phenethyl groups found in many well-characterized analogs.[1][2] This seemingly minor difference can significantly alter a molecule's lipophilicity, steric profile, and ultimately, its receptor binding affinity and selectivity.

-

A 3-ethyl carboxylate group: This moiety can participate in hydrogen bonding and may influence the molecule's pharmacokinetic properties, including its absorption and metabolism.

-

A 4-oxo group: The ketone at this position is a common feature in precursors for a wide range of pharmacologically active piperidine-based compounds.

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for experimental and formulation purposes.

Section 3: Insights from Structural Analogs: Building a Mechanistic Hypothesis

The preponderance of evidence from structurally similar compounds points towards a potential interaction with CNS receptors, particularly those involved in pain and neurotransmission.

The Opioid Receptor Hypothesis

A significant body of research focuses on 1-substituted 4-oxo-3-piperidinecarboxylate derivatives as precursors to potent analgesics that act on opioid receptors. For instance, analogs featuring a 1-benzyl or 1-phenethyl group are key intermediates in the synthesis of fentanyl-related compounds and other narcotic analgesics.[3][4] These molecules are known to bind to and modulate the activity of mu (µ), delta (δ), and kappa (κ) opioid receptors.

It is therefore plausible that this compound, or more likely, molecules derived from it, could exhibit affinity for opioid receptors. The smaller 1-ethyl group, compared to the bulkier aromatic substituents of its analogs, would likely result in a different binding profile and potency.

Proposed Investigational Workflow:

To test this hypothesis, a systematic screening of the compound's binding affinity to the different opioid receptor subtypes would be the logical first step.

Caption: Proposed workflow for investigating opioid receptor activity.

Modulation of Other CNS Targets

Beyond the opioid system, the piperidine scaffold is a component of drugs targeting a wide array of neurological pathways.[1] Derivatives of 1-benzyl-4-oxo-3-piperidinecarboxylate have been utilized in the synthesis of agents for neurological disorders, suggesting a broader potential for CNS activity.[1]

Potential alternative or complementary mechanisms could involve:

-

Dopamine Transporter (DAT): The piperidine ring is a core element in some dopamine reuptake inhibitors.

-

Serotonin Transporter (SERT): Similarly, modifications of the piperidine structure can lead to compounds with affinity for the serotonin transporter.

-

Nicotinic Acetylcholine Receptors (nAChRs): Certain piperidine derivatives have been shown to act as agonists at nAChRs.[5]

Section 4: The Role as a Chemical Intermediate: A Pathway to Potency

It is crucial to reiterate that the primary established role of this compound is as a building block in organic synthesis.[1][6] Its value lies in the reactivity of the 4-oxo group and the potential for modification at the 1 and 3 positions. This allows medicinal chemists to generate libraries of more complex molecules with diverse pharmacological profiles.

Illustrative Synthetic Utility:

Caption: Synthetic pathways from the core molecule.

Section 5: Physicochemical Properties and Comparative Analysis

A summary of the physicochemical properties of this compound and its close analogs is presented below. These properties are critical for predicting its behavior in biological systems and for designing future experiments.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target |

| This compound | C10H18ClNO3 | 235.71 | Target Compound |

| Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | C16H22ClNO3 | 311.80 | 1-phenethyl group[3] |

| Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | C15H20ClNO3 | 297.78 | 1-benzyl group[2] |

| Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | 171.19 | No 1-substituent[7] |

Section 6: Conclusion and Future Directions

While the direct mechanism of action of this compound remains to be elucidated, a strong, rational hypothesis can be formulated based on the extensive research into its structural analogs. The available evidence strongly suggests a potential for interaction with CNS receptors, most notably the opioid receptors.

However, it is equally, if not more, plausible that the primary significance of this compound lies in its role as a versatile synthetic intermediate. Its true "action" may be realized through the diverse array of more complex molecules that can be generated from its scaffold.

Recommendations for Future Research:

-

In-vitro Receptor Screening: A broad panel screening against a range of CNS receptors (opioid, dopamine, serotonin, etc.) is essential to identify any primary biological targets.

-

In-vivo Behavioral Studies: Should in-vitro activity be confirmed, animal models of pain (e.g., hot plate, tail-flick tests) and neurological function could provide insights into its physiological effects.

-

Medicinal Chemistry Campaigns: Leveraging the compound as a starting material for the synthesis of novel derivatives with systematic modifications at the 1 and 3 positions will be crucial to explore its structure-activity relationship and potentially develop new therapeutic agents.

This guide serves as a foundational document to stimulate and direct future research into the pharmacological properties of this intriguing molecule. The path to understanding its mechanism of action is clear and begins with rigorous experimental validation of the hypotheses presented herein.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl 3-Oxopiperidine-4-carboxylate Hydrochloride: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

PubChem (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Global Substance Registration System (n.d.). ETHYL 4-OXO-1-PIPERIDINECARBOXYLATE. Retrieved from [Link]

-

PubMed (1988). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved from [Link]

-

PubMed (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Retrieved from [Link]

-

PubMed Central (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

- Google Patents (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.

- Google Patents (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.

-

MySkinRecipes (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [Link]

-

PubChem (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [Link]

-

ResearchGate (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

- Google Patents (n.d.). ES2053394A1 - Ethyl 3-bromo-4-oxo-1-piperidinecarboxylate, procedure for obtaining it and new intermediates used in the preparation thereof.

-

PubMed Central (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

Sources

"physicochemical properties of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core. This structure is a common scaffold in medicinal chemistry, and its derivatives are explored for a variety of pharmacological applications. The presence of a ketone, an ester, and a tertiary amine as a hydrochloride salt imparts a unique combination of chemical reactivity and physical properties. This guide offers a comprehensive overview of the physicochemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the essential data and methodologies for its handling, characterization, and application in further research. The insights provided herein are grounded in established analytical techniques and comparative data from structurally related analogs to offer a complete scientific profile.

Chemical Identity and Structure

The foundational step in understanding a compound's behavior is to establish its chemical identity. The molecular formula and weight, along with its structural features, dictate its interactions and reactivity.

| Property | Value | Source |

| CAS Number | 99329-51-8 | [1] |

| Molecular Formula | C10H17NO3 · HCl | [1] |

| Molecular Weight | 235.70 g/mol (as hydrochloride salt) | Calculated |

| IUPAC Name | ethyl 1-ethyl-4-oxopiperidine-3-carboxylate hydrochloride | [1] |

| Synonyms | 1-ethyl-4-oxo-3-Piperidinecarboxylic acid ethyl ester hydrochloride | [1] |

The structure of this compound is characterized by a central piperidine ring N-substituted with an ethyl group. The ring is further functionalized with a ketone at the 4-position and an ethyl carboxylate group at the 3-position. The tertiary amine is protonated to form the hydrochloride salt, which significantly influences its solubility and handling properties.

Physical Properties

The physical state and thermal properties of a compound are critical for its storage, formulation, and use in chemical reactions.

| Property | Value | Source |

| Appearance | White to yellow crystalline powder | [2] (analog) |

| Melting Point | 169-175 °C | [2][3] (analog) |

| Boiling Point | 289.2±35.0 °C (Predicted for free base) | [1] |

| Density | 1.072±0.06 g/cm3 (Predicted for free base) | [1] |

The melting point of the hydrochloride salts of similar piperidine derivatives is typically in the range of 160-175°C, often with decomposition.[4] The predicted boiling point and density are for the free base and would be different for the hydrochloride salt.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of purity for a crystalline solid.

Objective: To determine the melting point range of this compound.

Apparatus:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The open end of a capillary tube is tapped into the ground sample, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a ramp rate of 1-2 °C per minute near the expected melting point to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.

-

Validation: The procedure should be repeated at least twice, and the average of the consistent readings should be reported.

Solubility Profile

Solubility is a critical parameter for drug delivery, reaction chemistry, and purification. The hydrochloride salt form of this compound is expected to enhance its solubility in polar solvents, particularly water.

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | The hydrochloride salt is ionic. |

| Methanol | Soluble | Polar protic solvent. |

| Ethanol | Soluble | Polar protic solvent.[5] |

| DMSO | Soluble | Polar aprotic solvent.[5] |

| Toluene | Sparingly soluble/Insoluble | Non-polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the solubility of this compound in water at a specified temperature.

Materials:

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a scintillation vial containing a known volume of the solvent (e.g., water).

-

Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is removed from the shaker and centrifuged at high speed to pellet the undissolved solid.

-

Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Caption: Workflow for solubility determination by the shake-flask method.

Acidity/Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. For this compound, the tertiary amine is the key basic center.

| Property | Value | Source |

| pKa (Predicted) | 11.70 ± 0.20 | [1] |

This predicted pKa value is for the conjugate acid of the tertiary amine. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, charged form. This has significant implications for its biological activity and membrane permeability.

Caption: Acid-base equilibrium of the tertiary amine.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound. For related piperidine derivatives, storage at low temperatures in airtight containers is recommended to prevent degradation.[6]

Recommended Storage: Store at 2-8 °C in a tightly sealed container, protected from light and moisture.

Purity and Chromatography

The purity of a compound is critical for its use in research and development. High-performance liquid chromatography (HPLC) is a common method for assessing the purity of such compounds.

Experimental Protocol: Purity Analysis by HPLC

Objective: To determine the purity of this compound by reverse-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve good peak shape and retention time.

Procedure:

-

Standard Preparation: A stock solution of the compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: The sample to be analyzed is dissolved in the mobile phase at the same concentration.

-

Chromatography: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The chromatograms are recorded, and the area of the main peak is used to calculate the purity as a percentage of the total peak area.

Comparison with Structurally Similar Compounds

Comparing the properties of the target compound with its analogs can provide valuable insights into structure-property relationships.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Difference |

| Ethyl 1-ethyl -4-oxo-3-piperidinecarboxylate HCl | 235.70 | N/A | N-ethyl group |

| Ethyl 4-oxo-3-piperidinecarboxylate HCl | 207.65 | 169-175 | Unsubstituted N-H[2][3] |

| Ethyl 1-benzyl -4-oxo-3-piperidinecarboxylate HCl | 297.78 | 175 (dec.) | N-benzyl group[7] |

| Ethyl 1-phenethyl -4-oxo-3-piperidinecarboxylate HCl | ~314.2 (estimated) | ~170–175 (est.) | N-phenethyl group[6] |

The data suggests that the melting points of these hydrochloride salts are relatively similar, indicating that the piperidine core and the hydrochloride salt are major determinants of the crystal lattice energy.

Caption: Structural relationships of the discussed piperidine derivatives.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound. By consolidating predicted data, information from structurally similar compounds, and standard experimental protocols, a comprehensive profile of this important synthetic intermediate has been established. The information presented herein is intended to support researchers in the effective use and characterization of this compound in their scientific endeavors.

References

[6] Benchchem. (n.d.). Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride. Retrieved from [4] Thermo Fisher Scientific. (n.d.). Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. Retrieved from [2] BuyersGuideChem. (n.d.). Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [3] Lab Pro Inc. (n.d.). Ethyl 4-Oxo-3-piperidinecarboxylate Hydrochloride, 5G. Retrieved from [5] Guidechem. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [8] PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [7] Chem-Impex. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride. Retrieved from [9] PubChem. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate. Retrieved from [10] PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade. Retrieved from [11] ChemSynthesis. (n.d.). ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Retrieved from [1] ChemicalBook. (n.d.). This compound. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 4-oxo-1-piperidinecarboxylate 98. Retrieved from Sigma-Aldrich. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate technical grade. Retrieved from

Sources

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride | C8H14ClNO3 - BuyersGuideChem [buyersguidechem.com]

- 3. labproinc.com [labproinc.com]

- 4. Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. 100 g | Request for Quote [thermofisher.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate | C15H19NO3 | CID 419705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 4-oxo-1-piperidinecarboxylate | C8H13NO3 | CID 34767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

"Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride CAS number 4644-61-5"

An In-Depth Technical Guide to Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 4644-61-5): A Keystone Intermediate in Medicinal Chemistry

Abstract

This compound, registered under CAS number 4644-61-5, is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its molecular architecture, featuring a reactive β-keto ester system within a piperidine scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, strategic importance in drug discovery, plausible synthetic routes, and robust analytical characterization methods. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to serve as an authoritative resource for leveraging this compound in the creation of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidinone derivative. The core structure is a six-membered nitrogen-containing heterocycle, functionalized with an ethyl group on the nitrogen, a ketone at the 4-position, and an ethyl carboxylate group at the 3-position. This arrangement, specifically the 1,3-dicarbonyl moiety, is the primary locus of its chemical reactivity and synthetic utility. The compound is typically supplied as a stable hydrochloride salt, which enhances its shelf-life and handling characteristics.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4644-61-5[1][2] |

| Molecular Formula | C₈H₁₄ClNO₃[2] |

| Molecular Weight | 207.65 g/mol [1][2] |

| IUPAC Name | ethyl 4-oxopiperidine-3-carboxylate;hydrochloride[3] |

| Synonyms | 3-Carbethoxy-4-piperidone hydrochloride, Ethyl 4-oxopiperidine-3-carboxylate HCl[1][2] |

| EC Number | 225-073-8[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to yellow crystalline powder | [1][2][4] |

| Melting Point | 169-175 °C | [1][2][4] |

| Boiling Point | 265.5 °C at 760 mmHg | [1] |

| Flash Point | 114.4 °C | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |

Strategic Importance in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets.

This compound serves as a high-value starting material for accessing a diverse range of more complex piperidine derivatives. Its utility stems from two key features:

-

The β-Keto Ester System: This functionality is a versatile handle for a wide array of chemical transformations, including alkylations, acylations, and condensation reactions, allowing for the construction of fused ring systems.

-

The Piperidone Ketone: The ketone at the C4 position can be readily transformed into other functional groups, such as amines via reductive amination or alcohols via reduction. It can also participate in reactions to build spirocyclic systems.

This compound and its analogs are key intermediates in the synthesis of various bioactive molecules, including potential analgesics, anti-inflammatory agents, and therapeutics for neurological disorders.[6][7] Research into related structures has shown their potential as opioid receptor ligands and antimicrobial agents.[8]

Caption: Plausible synthetic pathway overview.

Illustrative Experimental Protocol

This protocol is a representative methodology based on established chemical principles for piperidinone synthesis.

Part A: Synthesis of Diethyl 3,3'-(ethylazanediyl)dipropanoate

-

To a stirred solution of ethyl 3-aminopropanoate (1.0 eq) in a suitable solvent like ethanol, add ethyl acrylate (1.1 eq).

-

The reaction mixture is typically stirred at room temperature or with gentle heating until the consumption of the starting amine is confirmed by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude acyclic diester intermediate, which can be purified by vacuum distillation or used directly in the next step.

Part B: Intramolecular Dieckmann Condensation

-

Prepare a solution of a strong base, such as sodium ethoxide (1.1 eq), in anhydrous toluene or ethanol in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the ester and the quenching of the base. Sodium ethoxide is an effective base for promoting the formation of the requisite enolate for cyclization.

-

-

Slowly add the diester intermediate from Part A, dissolved in the anhydrous solvent, to the base solution at room temperature.

-

Heat the reaction mixture to reflux for several hours. The progress of the cyclization should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers contain the free base of the target molecule.

Part C: Formation of the Hydrochloride Salt

-

Dry the combined organic extracts from Part B over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting crude oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise with stirring.

-

The hydrochloride salt will precipitate as a solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

-

Trustworthiness: The formation of a crystalline salt serves as both a purification step and a means to convert the compound into a more stable, weighable, and handleable form.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and integrity of the synthesized compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Analysis: The spectrum is expected to show characteristic signals for the two ethyl groups (triplets and quartets), as well as complex multiplets for the diastereotopic protons on the piperidine ring.

-

¹³C NMR Analysis: The spectrum should clearly show signals for the ketone carbonyl (~205 ppm), the ester carbonyl (~170 ppm), and the various aliphatic carbons of the ethyl groups and the piperidine ring. [8] Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

System Setup: Use a C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is typically effective.

-

Detection: UV detection at a wavelength around 210-220 nm is suitable for detecting the carbonyl chromophores.

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area. A purity of >98% is common for research-grade material.

Table 3: Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Signals corresponding to two distinct ethyl groups and piperidine ring protons. |

| ¹³C NMR | Resonances for ketone and ester carbonyls, and aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base molecular weight (171.12 Da). |

| HPLC Purity | ≥ 98% |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

Table 4: Personal Protective Equipment (PPE)

| Protection | Requirement | Rationale |

| Eye/Face | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes and dust. [9] |

| Hand | Chemical-impermeable gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected before use. [9] |

| Body | Laboratory coat. Fire/flame resistant clothing if handling large quantities. | Protects skin and clothing from contamination. [9] |

| Respiratory | Use in a well-ventilated area or fume hood. | Avoids inhalation of dust and aerosols. [9] |

Handling and Storage:

-

Handling: Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. [9]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [9]For long-term stability, store under an inert gas (nitrogen or argon) at 2-8°C. [1][4]Keep away from incompatible materials such as strong oxidizing agents. [10][11]* Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration. [9]Do not allow the chemical to enter drains. [9]

Conclusion

This compound is more than a mere catalogue chemical; it is a foundational element for innovation in drug discovery. Its well-defined reactivity and structural features provide chemists with a reliable and versatile platform for constructing novel molecular entities with therapeutic potential. Understanding its synthesis, characterization, and handling is crucial for any research program aiming to leverage the rich chemical space offered by substituted piperidines. As medicinal chemistry continues to tackle increasingly complex diseases, the strategic application of such key intermediates will remain indispensable in the development of next-generation pharmaceuticals.

References

-

Cas 4644-61-5, ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | lookchem.

-

4-Oxopiperidine-3-carboxylic acid ethyl ester hydrochloride | 4644-61-5.

-

4644-61-5 | CAS DataBase - ChemicalBook.

-

ETHYL 4-PIPERIDONE-3-CARBOXYLATE HYDROCHLORIDE | 4644-61-5 - ChemicalBook.

-

SAFETY DATA SHEETS.

-

Ethyl 4-piperidone-3-carboxylate, HCl(CAS# 4644-61-5) - angenechemical.com.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride 1454-53-1 wiki - Guidechem.

-

Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8 | Benchchem.

-

Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate | 66670-11-9 | Benchchem.

-

Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride - Chem-Impex.

-

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate technical grade 52763-21-0 - Sigma-Aldrich.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

The Indispensable Role of Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 4-Oxopiperidine-3-carboxylic acid ethyl ester hydrochloride | 4644-61-5 [buyersguidechem.com]

- 3. angenesci.com [angenesci.com]

- 4. 4644-61-5 | CAS DataBase [m.chemicalbook.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate hydrochloride | 1033-93-8 | Benchchem [benchchem.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate Hydrochloride in Organic Solvents for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive overview of the solubility of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and ensuring the overall efficiency of drug development processes. This document outlines the theoretical principles governing solubility, details rigorous experimental methodologies for its determination, presents a curated analysis of its solubility profile, and offers practical guidance for solvent selection in key pharmaceutical applications. The insights and protocols herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle this important chemical entity.

Part 1: Introduction and Theoretical Framework

Significance of this compound in Pharmaceutical Synthesis

This compound is a heterocyclic compound belonging to the piperidine class. Piperidine rings are prevalent structural motifs in a vast array of pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. This specific molecule serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics. Its value lies in the reactive sites—the ketone and the ester—which allow for a variety of chemical transformations.

The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an intermediate like this compound, its solubility profile dictates:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in the solution.

-

Purification: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process.[1][2]

-

Process Efficiency: Proper solvent selection based on solubility can significantly enhance yield and reduce processing time and costs.[1]

-

Polymorph Control: The choice of solvent can influence the crystalline form (polymorph) of the compound, which can have significant implications for the stability and bioavailability of the final API.[3]

Fundamental Principles of Solubility

The solubility of this compound is governed by its molecular structure and the properties of the solvent. As a hydrochloride salt, it is an ionic compound with a relatively high polarity. The piperidine nitrogen is protonated, forming a positively charged ammonium ion, with chloride as the counter-ion. The molecule also possesses a polar ketone group and an ester group capable of acting as hydrogen bond acceptors.

The principle of "like dissolves like" provides a general guideline. Polar solvents are more likely to dissolve polar or ionic solutes. For this compound, key solute-solvent interactions include:

-

Ion-Dipole Interactions: The charged sites of the hydrochloride salt will interact favorably with the dipoles of polar solvents.

-

Hydrogen Bonding: The carbonyl groups can accept hydrogen bonds from protic solvents (e.g., alcohols).

-

Dipole-Dipole Interactions: These forces will be significant with polar aprotic solvents (e.g., acetone, acetonitrile).

The hydrochloride salt form generally enhances solubility in polar solvents compared to its free base counterpart. However, in solvents containing a common ion (chloride), the solubility can be suppressed.[4][5][6]

Part 2: Experimental Determination of Solubility

Accurate and reproducible solubility data is essential. The following section details the gold-standard methodology and appropriate analytical techniques.

Isothermal Shake-Flask Method

The isothermal shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[7][8][9]

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.[10]

-

Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at various time points until the concentration plateaus.[7][11]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., PTFE, 0.22 µm).

-

Quantification: The concentration of the solute in the clear, saturated filtrate is then determined using a validated analytical method.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is truly saturated at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration: Allows the system to reach thermodynamic equilibrium, avoiding the measurement of transient, supersaturated states.

Workflow for Isothermal Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Analytical Techniques for Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for accurate and precise quantification due to its specificity and sensitivity. A reverse-phase HPLC method is generally suitable for piperidine derivatives.[12][13][14][15][16]

Protocol for HPLC Method:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[12][15]

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the compound).

-

Quantification: Based on a calibration curve prepared from standards of known concentrations.

Part 3: Solubility Profile of this compound

While extensive public data for this specific compound is limited, a qualitative and estimated quantitative solubility profile can be constructed based on its chemical properties and data from analogous structures.[17][18]

Solubility in Common Organic Solvents

The hydrochloride salt structure imparts significant polarity. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in nonpolar solvents.

Table 1: Estimated Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Expected Solubility | Estimated Range (mg/mL) |

| Protic Solvents | Methanol | 5.1 | Very Soluble | > 100 |

| Ethanol | 4.3 | Soluble | 50 - 100 | |

| Isopropanol | 3.9 | Sparingly Soluble | 10 - 30 | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |

| Acetonitrile | 5.8 | Sparingly Soluble | 10 - 30 | |

| Acetone | 5.1 | Slightly Soluble | 1 - 10 | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | Slightly Soluble | 1 - 10 |

| Diethyl Ether | 2.8 | Insoluble | < 0.1 | |

| Halogenated | Dichloromethane (DCM) | 3.1 | Very Slightly Soluble | 0.1 - 1 |

| Esters | Ethyl Acetate | 4.4 | Slightly Soluble | 1 - 10 |

| Hydrocarbons | Toluene | 2.4 | Insoluble | < 0.1 |

| Hexane | 0.1 | Insoluble | < 0.1 |

Note: These values are estimates and should be confirmed experimentally.

Analysis of Trends:

-

High Solubility: The high solubility in polar protic solvents like methanol and ethanol is driven by strong ion-dipole interactions and hydrogen bonding. DMSO, a highly polar aprotic solvent, is also an excellent solvent.[17]

-

Moderate Solubility: Solvents like isopropanol and acetonitrile offer a balance of polarity, leading to moderate solubility.

-

Low Solubility: Nonpolar solvents such as toluene and hexane are poor solvents for this polar salt due to the unfavorable energetics of disrupting their van der Waals forces to accommodate the ionic solute.

Part 4: Practical Applications and Troubleshooting

Solvent Selection for Key Pharmaceutical Processes

The choice of solvent is critical for both synthesis and purification.[1][19][20]

Crystallization and Purification: An ideal crystallization process requires a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] A mixed solvent system (solvent/anti-solvent) is often employed.

-

Strategy: Dissolve the compound in a "good" solvent (e.g., methanol or ethanol) at an elevated temperature to form a saturated solution. Then, slowly add a "poor" or "anti-solvent" (e.g., ethyl acetate or toluene) in which the compound is insoluble, to induce crystallization.[2]

Decision Tree for Crystallization Solvent Selection

Caption: A decision tree for selecting a suitable crystallization system.

Part 5: Conclusion

The solubility of this compound is a critical parameter that influences multiple stages of pharmaceutical development. Its behavior as a polar, ionic salt dictates a strong preference for polar solvents, particularly protic ones like methanol and ethanol, and highly polar aprotic solvents like DMSO. A thorough understanding of its solubility profile, obtained through robust experimental methods like the isothermal shake-flask technique coupled with HPLC analysis, is essential for rational solvent selection. This guide provides the theoretical foundation, practical protocols, and strategic insights to enable scientists to optimize processes involving this key pharmaceutical intermediate, thereby facilitating more efficient and robust drug development workflows.

Part 6: References

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

-

SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

-

Unknown. Crystallization Solvents.pdf. [Link]

-

ChemBK. (2024). ethyl 4-oxopiperidine-3-carboxylate hydrochloride. [Link]

-

ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

-

ResearchGate. Solvent Systems for Crystallization and Polymorph Selection. [Link]

-

National Institutes of Health. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

World Health Organization. Annex 4. [Link]

-

R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

-

Semantic Scholar. 35 – PREPARATION OF WATER-SOLUBLE COMPOUNDS THROUGH SALT FORMATION. [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. [Link]

-

PubMed. Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

-

PubChem. Ethyl 4-oxo-1-piperidinecarboxylate. [Link]

-

PubChem. Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjpdft.com [rjpdft.com]

- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Page loading... [wap.guidechem.com]

- 18. chembk.com [chembk.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Purity and Analysis of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the purification and analytical characterization of Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS No. 99329-51-8). As a key piperidine-based intermediate in pharmaceutical synthesis, ensuring its purity and identity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, providing a framework for developing and validating a robust analytical control strategy. The protocols described herein are built upon established methodologies for structurally similar compounds and must be appropriately validated for their intended use, a cornerstone of scientific integrity and regulatory compliance.[1][2][3]

Compound Profile and Physicochemical Characteristics

This compound is a piperidine derivative featuring an N-ethyl group, a ketone at the 4-position, and an ethyl ester at the 3-position, supplied as a hydrochloride salt. Its structure makes it a versatile building block in medicinal chemistry.

Precise experimental data for this specific molecule is not widely published. Therefore, the following table presents its known properties alongside data from closely related, well-characterized analogs to provide a comparative physicochemical context. This comparative approach is invaluable during method development, as similarities in structure often predict similarities in analytical behavior.

| Property | Ethyl 1-ethyl-4-oxo-3-piperidinecarboxylate HCl (Target) | Ethyl 4-oxo-3-piperidinecarboxylate HCl (N-H Analog) | Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl (N-Benzyl Analog) |

| CAS Number | 99329-51-8[4] | 4644-61-5[5] | 1454-53-1 |

| Molecular Formula | C₁₀H₁₇NO₃ · HCl | C₈H₁₃NO₃ · HCl | C₁₅H₁₉NO₃ · HCl |

| Molecular Weight | 235.71 g/mol | 207.65 g/mol [5] | 297.78 g/mol |

| Appearance | Solid (Expected) | White to yellow crystalline powder[5] | White to light yellow crystalline powder |

| Melting Point | Not reported | 169-175 °C[5] | 175 °C (dec.) |

| Solubility | Soluble in polar solvents (Expected) | Soluble in water[5] | Soluble in ethanol, DMSO; sparingly soluble in water[6] |

| Purity (Typical) | ≥95% | ≥97%[5] | ≥98% |

Purification Strategy: Isolating the Analyte

The primary goal of purification is to remove process-related impurities, such as unreacted starting materials (e.g., 1-Ethyl-4-piperidone[7]), by-products, and residual solvents. For a solid hydrochloride salt, the most effective and scalable method is recrystallization.

The choice of solvent system is critical. The ideal solvent will dissolve the compound completely at an elevated temperature but exhibit poor solubility at lower temperatures, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

Caption: Decision workflow for purification via recrystallization.

Exemplary Recrystallization Protocol

Causality: This protocol utilizes a protic solvent like isopropanol, which is effective for dissolving polar hydrochloride salts at elevated temperatures. The addition of a non-polar co-solvent like heptane can be used to induce precipitation if the compound is too soluble in the primary solvent.

-

Solvent Selection : Screen solvents for suitability. Ideal candidates include lower alcohols (isopropanol, ethanol) or solvent/anti-solvent systems (e.g., methanol/diethyl ether).

-

Dissolution : In a reaction vessel, add the crude solid to a minimal amount of the chosen primary solvent (e.g., isopropanol). Heat the mixture to reflux with stirring until all solids dissolve.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step is crucial to prevent premature crystallization on the filter.

-

Crystallization : Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize yield.

-

Isolation : Collect the precipitated crystals by vacuum filtration.

-

Washing : Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

-

Drying : Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvent without causing thermal degradation.

Comprehensive Analytical Strategy for Purity and Identity

A multi-faceted analytical approach is required to establish the purity, identity, and quality of the intermediate. No single technique is sufficient; instead, orthogonal methods (methods based on different scientific principles) provide a complete picture. The primary techniques include HPLC for potency and impurity profiling, GC-MS for volatile impurities, NMR for structural confirmation, and Elemental Analysis for empirical formula verification.

Caption: Interlinked analytical workflow for complete characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[8] A well-developed reverse-phase method can separate the main compound from its synthesis-related impurities and degradation products.

Exemplary HPLC Method Protocol

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acidified water and acetonitrile, allows for the elution of the protonated amine. A gradient elution is often preferred to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a reasonable run time.

| Parameter | Recommended Setting | Rationale |

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid | Acid modifier ensures the amine is protonated for good peak shape. Formic acid is MS-compatible.[5] |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound from the C18 stationary phase. |

| Gradient | 5% B to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |

| Injection Volume | 10 µL | A typical volume to achieve good sensitivity without overloading the column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[8] |

| Detector | UV at 220 nm | Wavelength where the carbonyl group of the piperidone is expected to absorb. |

| Sample Prep. | 1.0 mg/mL in Mobile Phase A/B (50:50) | Ensures complete dissolution and compatibility with the starting mobile phase conditions. |

Method Validation: A Self-Validating System

Before routine use, the HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[3][9] This is not merely a regulatory hurdle; it is a scientific necessity to ensure data integrity.

-

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by running blanks, placebo (if in formulation), and spiked samples to show no interfering peaks at the retention time of the main peak.

-

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] A series of standards (e.g., 5-6 levels) are prepared and injected, and the peak area response is plotted against concentration. The correlation coefficient (r²) should typically be ≥ 0.999.

-

Accuracy : The closeness of test results to the true value. This is often determined by recovery studies, where a known amount of pure analyte is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%).[2] Recoveries are typically expected to be within 98.0-102.0%.

-

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-assay precision) : Analysis of replicate samples on the same day, with the same analyst and equipment.

-

Intermediate Precision : Variation within a laboratory, such as on different days, with different analysts, or on different equipment.[2] The relative standard deviation (RSD) for replicate preparations should be ≤ 2%.[3]

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for impurity analysis.[8]

-

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents from the synthesis and purification stages.[10][11]

Exemplary GC-MS Protocol

-

Sample Preparation : Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., DMSO) in a headspace vial. The use of headspace sampling prevents non-volatile matrix components from contaminating the GC system.

-

GC Conditions :

-

Column : A low-polarity column (e.g., 5% Phenyl Polysiloxane) is standard for general solvent screening.

-

Inlet Temperature : 250 °C.

-

Oven Program : Start at 40 °C (hold for 5 min), then ramp at 10 °C/min to 240 °C (hold for 5 min). This program separates a wide range of common solvents.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 400.

-

-

Analysis : Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.[12] For a hydrochloride salt, running the spectrum in a solvent like DMSO-d₆ or D₂O is necessary. Protonation of the piperidine nitrogen will cause a downfield shift in the chemical shifts of adjacent protons compared to the free base.[13]

Expected ¹H and ¹³C NMR Spectral Features

While an actual spectrum is unavailable, the expected signals can be predicted based on the structure and data from analogous compounds. This serves as a guide for the analyst to confirm the identity of their material.

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations / Notes |

| Ester Ethyl (CH₃) | ~1.2-1.3 (triplet) | ~14 | Correlates with the ester CH₂. |

| Ester Ethyl (CH₂) | ~4.1-4.2 (quartet) | ~60-61 | Correlates with the ester CH₃ and the ester carbonyl. |

| N-Ethyl (CH₃) | ~1.3-1.4 (triplet) | ~12-13 | Correlates with the N-ethyl CH₂. |

| N-Ethyl (CH₂) | ~3.0-3.5 (quartet) | ~48-50 | Protons adjacent to the protonated nitrogen will be downfield. |

| Piperidine Ring | ~2.5-4.0 (complex multiplets) | ~40-60 | Complex region due to overlapping signals. Protons alpha to the nitrogen and ketone will be the most downfield. |

| C3-H | ~3.5-3.8 (dependent on tautomerization) | ~55-60 | May show enol-keto tautomerism. |

| Ester C=O | N/A | ~168-172 | Carbonyl of the ester. |

| Ketone C=O | N/A | ~205-208 | Carbonyl of the ketone. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis (CHN analysis) is a fundamental technique to confirm the empirical formula of a pure organic compound.[14] For a hydrochloride salt, analysis for chlorine is also critical. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen must align with the theoretical values.

Theoretical vs. Acceptable Values for C₁₀H₁₇NO₃ · HCl

| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |

| Carbon (C) | 50.96% | 50.56% - 51.36% |

| Hydrogen (H) | 7.70% | 7.30% - 8.10% |

| Nitrogen (N) | 5.94% | 5.54% - 6.34% |

| Chlorine (Cl) | 15.04% | (Varies by method, but should be close to theoretical) |

Causality: This method relies on the complete combustion of the sample and the quantitative detection of the resulting gases (CO₂, H₂O, N₂). A significant deviation from the theoretical values (typically >0.4%) indicates the presence of impurities or an incorrect structural assignment.[14]

Conclusion and Best Practices

The purity and analysis of this compound require a systematic and multi-technique approach. While HPLC serves as the primary tool for purity assessment, it must be complemented by GC-MS for volatile analysis and spectroscopic techniques like NMR for definitive structural confirmation.

Crucially, every analytical method employed must be rigorously validated for its specific intended purpose. The exemplary protocols provided in this guide, derived from sound scientific principles and data from analogous structures, offer a robust starting point for this validation process. By integrating these analytical strategies and adhering to the principles of method validation, researchers and developers can ensure the consistent quality of this vital pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

- Chem-Impex. (n.d.). Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride.

- BuyersGuideChem. (n.d.). Ethyl 4-oxo-3-piperidinecarboxylate hydrochloride | 4644-61-5.

- Guidechem. (n.d.). 1-Ethyl-4-piperidone 3612-18-8 wiki.

- Chemsrc. (2025, August 27). 1-Ethyl-4-piperidone | CAS#:3612-18-8.